molecular formula C26H29N3O4 B239743 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

Katalognummer B239743
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: KGVRCARJNUPQFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the activation of B cells and is a promising target for the treatment of various B cell-mediated diseases, including autoimmune disorders and B cell malignancies.

Wirkmechanismus

BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in the activation, proliferation, and survival of B cells. Inhibition of BTK by N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide leads to the suppression of B cell receptor signaling and subsequent inhibition of B cell activation, proliferation, and survival. This mechanism of action makes N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide a promising therapeutic agent for the treatment of various B cell-mediated diseases.
Biochemical and Physiological Effects
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been shown to have potent and selective inhibition of BTK, with minimal off-target effects. In preclinical studies, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has demonstrated efficacy in reducing the proliferation and survival of B cells, leading to a decrease in disease activity in various B cell-mediated diseases. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide is its potency and selectivity for BTK inhibition, which makes it a promising therapeutic agent for the treatment of various B cell-mediated diseases. However, one of the limitations of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide is its limited bioavailability, which may limit its efficacy in vivo. Additionally, further studies are needed to evaluate the long-term safety and efficacy of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide in clinical trials.

Zukünftige Richtungen

Several future directions for the development of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide have been proposed, including the evaluation of its efficacy in combination with other therapeutic agents, such as monoclonal antibodies and chemotherapy, for the treatment of various B cell-mediated diseases. Additionally, further studies are needed to evaluate the potential of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide in the treatment of other diseases, such as solid tumors and viral infections. Finally, the development of more potent and selective BTK inhibitors, based on the structure of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide, may lead to the development of more effective therapeutic agents for the treatment of B cell-mediated diseases.

Synthesemethoden

The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide involves several steps, including the condensation of 4-isopropylphenol with 2-chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetamide, followed by the reaction of the resulting compound with 4-(2-furoyl)-1-piperazine to form N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide. The final product is obtained after purification and characterization using various analytical techniques, including NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been extensively studied for its therapeutic potential in various B cell-mediated diseases. In preclinical studies, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has demonstrated potent and selective inhibition of BTK and has shown efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

Eigenschaften

Produktname

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

Molekularformel

C26H29N3O4

Molekulargewicht

447.5 g/mol

IUPAC-Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H29N3O4/c1-19(2)20-5-11-23(12-6-20)33-18-25(30)27-21-7-9-22(10-8-21)28-13-15-29(16-14-28)26(31)24-4-3-17-32-24/h3-12,17,19H,13-16,18H2,1-2H3,(H,27,30)

InChI-Schlüssel

KGVRCARJNUPQFC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Kanonische SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.